

Technical Support Center: Reducing Smoke Emissions in Polymers Treated with Antiblaze 100

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Compound of Interest

Compound Name: *Antiblaze 100*

Cat. No.: *B136036*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to reduce smoke emissions in polymer formulations containing **Antiblaze 100**, a chlorinated phosphate ester flame retardant.

Frequently Asked Questions (FAQs)

Q1: What is **Antiblaze 100** and how does it function as a flame retardant?

Antiblaze 100 is a chlorinated phosphate ester that functions as a flame retardant.^[1] Its mechanism of action involves both gas phase and condensed phase activity. In the gas phase, the chlorinated and phosphorus components are released during combustion and act as radical scavengers, interrupting the chemical reactions of fire. In the condensed phase, it promotes the formation of a char layer on the polymer surface, which acts as a barrier to heat and flammable gases.

Q2: Does **Antiblaze 100** increase smoke emission in polymers?

Yes, in some formulations, **Antiblaze 100** has been observed to increase smoke generation. For instance, in a study on water-blown molded flexible polyurethane foam, the addition of Antiblaze-100, a chloroalkyldiphosphate ester, was found to increase smoke generation by approximately 100%.^[1] This is a known issue with some halogenated flame retardants, which can increase the amount of smoke and toxic gases produced during combustion.

Q3: What types of smoke suppressants are effective in polymers treated with chlorinated flame retardants?

Several types of smoke suppressants can be effective in reducing smoke emission in polymers containing chlorinated flame retardants. These include:

- **Metal Hydroxides:** Alumina Trihydrate (ATH) and Magnesium Hydroxide (MDH) are widely used. They work by releasing water endothermically upon heating, which cools the polymer surface and dilutes flammable gases.[2][3] ATH also enhances char formation, creating a protective layer that hinders smoke release.[2]
- **Zinc Compounds:** Zinc borate and zinc stannate are effective smoke suppressants. Zinc borate promotes the formation of a protective vitreous layer and a strong char, which prevents the oxidation of carbon and suppresses smoke.[4] It can also have a synergistic effect with other flame retardants like ATH.[5]
- **Molybdenum Compounds:** Ammonium octamolybdate and other molybdenum compounds are known to be highly effective smoke suppressants, often used in flexible PVC applications.[4][6] They can catalyze cross-linking in the polymer matrix, leading to improved char formation and reduced heat and smoke release.[7]

Q4: Is there a synergistic effect between **Antiblaze 100** and smoke suppressants?

While specific data on **Antiblaze 100** is limited, studies on similar flame retardants suggest a strong potential for synergy. For example, the combined use of Antiblaze® 230 (an alkyl arylphosphate/phosphonate) with zinc stannate in flexible polyurethane foams significantly reduced smoke generation and the peak heat release rate by over 40%.[8] Similarly, in flexible PVC, combinations of flame retardants and smoke suppressants like zinc borate and aluminum trihydrate have demonstrated a synergistic effect in enhancing the limiting oxygen index (LOI) and reducing smoke density.[5]

Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Increased Smoke Density After Adding Antiblaze 100	Antiblaze 100, as a chlorinated flame retardant, can contribute to higher smoke production in some polymer systems. [1]	Incorporate a smoke suppressant such as Alumina Trihydrate (ATH), zinc borate, or a molybdenum compound into your formulation. Start with a loading level of 20-50 phr for ATH in flexible PVC. [2]
Discoloration (Yellowing/Browning) During Processing	The polymer may be degrading due to excessive heat or shear. Some metal-based smoke suppressants can potentially promote the dehydrochlorination of chlorinated polymers at high processing temperatures. [9] [10]	Reduce the processing temperature and/or screw speed to minimize shear-induced degradation. [9] Ensure your stabilizer package is robust enough for the formulation. If using metal oxide-based smoke suppressants, evaluate their effect on the thermal stability of your specific compound.
Poor Dispersion of Solid Smoke Suppressants (e.g., ATH, Zinc Borate)	Inadequate mixing can lead to agglomerates of the solid additives, resulting in inconsistent performance and reduced mechanical properties.	For flexible PVC, use a high-intensity mixer like a Brabender Plasticorder to ensure thorough dispersion of all components before processing. [11] For polyurethane foams, ensure vigorous mixing of the polyol component with the solid additives before reacting with the isocyanate.
Reduced Mechanical Properties (e.g., Brittleness)	High loading levels of mineral fillers like ATH can sometimes negatively impact the mechanical properties of the polymer. [12]	Optimize the loading level of the smoke suppressant to find a balance between smoke reduction and mechanical performance. Surface-treated

grades of mineral fillers can sometimes improve compatibility and reduce the impact on mechanical properties.

Inconsistent Flame Retardant and Smoke Suppressant Performance

This can be due to variations in raw material quality, improper formulation, or inconsistent processing conditions.

Ensure all raw materials meet specifications and are stored correctly to avoid moisture uptake.[9] Precisely control the ratios of all components during compounding.[13] Maintain consistent processing parameters such as temperature, mixing speed, and time.

Quantitative Data on Smoke Suppression

The following table summarizes representative data on the effectiveness of various smoke suppressants in flame-retardant polymer formulations. Note that while not all data is specific to **Antiblaze 100**, it provides valuable insights into the potential for smoke reduction.

Polymer System	Flame Retardant	Smoke Suppressant	Key Findings
Flexible Polyurethane Foam	Antiblaze® 230 (15 pbw)	Zinc Stannate (ZS)	The combination of Antiblaze® 230 and ZS reduced the peak heat release rate by over 40% and significantly reduced smoke generation.[8]
Flexible PVC	Not specified	Zinc Borate (ZB) and Aluminum Trihydrate (ATH)	The combination of ZB and ATH significantly enhances the limiting oxygen index (LOI) and reduces smoke density, demonstrating a synergistic effect.[5]
Flexible PVC	Brominated Phosphate	Zinc Stannate	Zinc stannate on its own was effective at reducing total smoke released.[4]
Flexible PVC	Not specified	Ammonium Octamolybdate (AOM)	AOM is a frequently used smoke suppressant to meet rigorous standards for plenum-rated communications cables.[14]
Flexible PVC	Antimony Trioxide (Sb ₂ O ₃) and Talc	Hydromagnesite and Zinc Borate (Zn ₃ BO ₆)	A formulation with 10 wt% Sb ₂ O ₃ , 50 wt% hydromagnesite, 20 wt% talc, and 20 wt% Zn ₃ BO ₆ showed a 46.7% decrease in the peak smoke density

value compared to
using only Sb₂O₃.[\[15\]](#)

Experimental Protocols

Compounding of Flexible PVC with Antiblaze 100 and Smoke Suppressants

This protocol describes a general method for compounding flexible PVC with **Antiblaze 100** and a solid smoke suppressant like zinc borate or ATH, based on common laboratory practices.

Materials:

- PVC resin
- Plasticizer (e.g., DINP)
- Heat stabilizer (e.g., Ca-Zn based)
- **Antiblaze 100**
- Smoke suppressant (e.g., Zinc Borate, ATH)
- Lubricants and other processing aids

Equipment:

- Laboratory internal mixer (e.g., Brabender Plasticorder) with roller blades
- Two-roll mill
- Compression molding press
- Molds for test specimens (e.g., 150 mm x 150 mm x 3 mm)

Procedure:

- Pre-mixing: In a separate container, thoroughly pre-mix the PVC resin, stabilizer, lubricants, and any other powdered additives.
- Charging the Mixer: Set the internal mixer to a temperature between 160°C and 170°C.[11] Add the pre-mixed dry ingredients to the mixing chamber and mix for 1-2 minutes until a consistent powder blend is achieved.
- Adding Liquids: While the mixer is running, slowly add the plasticizer and the liquid **Antiblaze 100** to the powder blend.
- Compounding: Continue mixing for 5-10 minutes.[11] The material will transition from a powder to a fused, dough-like compound. Monitor the torque and temperature during mixing to ensure proper fusion.
- Milling: Transfer the compounded PVC to a two-roll mill pre-heated to approximately 160-170°C. Mill the compound for several minutes to form a homogenous sheet.
- Compression Molding: Cut the milled sheet into appropriate sizes for the mold. Place the material into a pre-heated mold (170°C) in a compression press. Apply a pressure of approximately 25 psi to form the test plaques.[11]
- Cooling and Conditioning: Cool the molded plaques under pressure and then remove them from the mold. Condition the specimens as required by the specific testing standard (e.g., ASTM E662) before evaluation.

Preparation of Flexible Polyurethane Foam with **Antiblaze 100** and Smoke Suppressants

This protocol outlines a general procedure for preparing flexible polyurethane foam incorporating **Antiblaze 100** and a solid smoke suppressant.

Materials:

- Polyol
- Isocyanate (e.g., MDI or TDI)

- **Antiblaze 100**
- Smoke suppressant (e.g., ATH)
- Surfactants
- Catalysts
- Blowing agent (e.g., water)

Equipment:

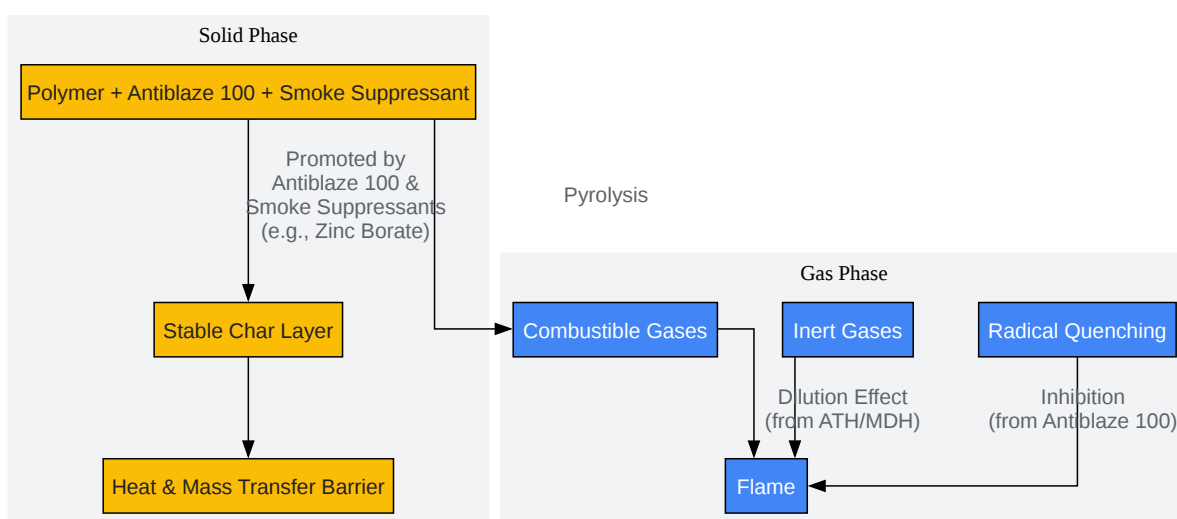
- High-speed laboratory mixer (e.g., overhead stirrer with a high-shear mixing blade)
- Beakers or mixing containers
- Mold for the foam to rise in
- Scale for accurate weighing of components

Procedure:

- **Polyol Pre-blend:** In a mixing container, accurately weigh and combine the polyol, surfactant, catalyst(s), and blowing agent.
- **Dispersion of Solids:** While mixing the polyol pre-blend at a moderate speed, gradually add the desired amount of the solid smoke suppressant (e.g., ATH). Increase the mixing speed to high to ensure a fine and uniform dispersion of the solid particles.
- **Addition of Flame Retardant:** Reduce the mixing speed and add the liquid **Antiblaze 100** to the polyol blend. Mix until the mixture is homogeneous.
- **Foaming Reaction:** Add the required amount of isocyanate to the final polyol blend and immediately begin high-speed mixing for a short period (typically 5-10 seconds) to ensure thorough mixing.
- **Pouring and Curing:** Quickly pour the reacting mixture into the mold and allow it to rise freely. The foam will expand and then cure. The curing time will depend on the specific formulation.

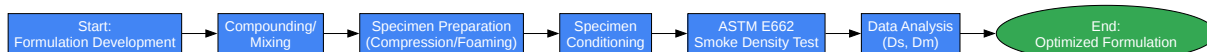
- Conditioning: After the foam has cured sufficiently, it can be removed from the mold. Allow the foam to condition at ambient temperature and humidity for at least 24 hours before cutting specimens for smoke density testing.

Visualizations



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Caption: Mechanism of action for **Antiblaze 100** with smoke suppressants.



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Caption: Experimental workflow for evaluating smoke emission.

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